3-Methoxybenzyl chloride

Overview

Description

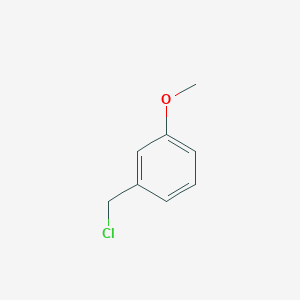

3-Methoxybenzyl chloride (CAS: 824-98-6), also known as 3-(chloromethyl)anisole, is an organochloride compound with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . Structurally, it consists of a benzyl chloride group substituted with a methoxy (-OCH₃) group at the meta position of the aromatic ring. The methoxy group is electron-donating, influencing the compound’s reactivity in electrophilic and nucleophilic substitution reactions .

Synthesis: It is typically synthesized by refluxing 3-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in chloroform, followed by vacuum distillation or recrystallization . This method yields high-purity (>98%) material suitable for industrial-scale production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzyl alcohol with thionyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature for about an hour .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same basic principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation under reduced pressure are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl chloride group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents like or .

Oxidation: Oxidizing agents such as or can be used to convert this compound to 3-methoxybenzaldehyde.

Reduction: Reducing agents like or can reduce this compound to 3-methoxybenzyl alcohol.

Major Products:

Nucleophilic Substitution: Produces derivatives like or .

Oxidation: Produces .

Reduction: Produces 3-methoxybenzyl alcohol .

Scientific Research Applications

Pharmaceutical Applications

3-Methoxybenzyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of various drug molecules, particularly those targeting neurological disorders.

- Key Uses:

- Synthesis of Antidepressants: It serves as a precursor in the synthesis of compounds used to treat depression and anxiety disorders.

- Neurological Agents: The compound is involved in developing medications that affect neurotransmitter systems, enhancing therapeutic efficacy.

Case Study:

A study highlighted the synthesis of a novel antidepressant using this compound as a key intermediate, demonstrating its effectiveness in modifying the pharmacological properties of existing drugs .

Organic Synthesis

In organic chemistry, this compound is a valuable reagent for synthesizing complex organic molecules. Its reactivity allows chemists to construct various derivatives and new materials.

- Applications:

- Building Block for Complex Molecules: It is used to create various aromatic compounds through nucleophilic substitution reactions.

- Facilitating New Reactions: Researchers employ this compound to explore new synthetic pathways and methodologies in organic chemistry.

Data Table: Organic Synthesis Reactions Using this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | 3-Methoxybenzyl alcohol | |

| Coupling Reactions | Biaryl compounds | |

| Formation of Ethers | Various ethers |

Flavor and Fragrance Industry

This compound finds applications in the formulation of flavoring agents and fragrances. Its aromatic properties enhance the sensory characteristics of consumer products.

- Usage:

- Flavor Enhancers: It is incorporated into food products to improve taste profiles.

- Fragrance Development: The compound is used in perfumes and scented products to provide desired aromatic notes.

Agricultural Chemicals

The compound also plays a role in developing agrochemicals, including pesticides and herbicides. Its chemical properties contribute to creating effective formulations for agricultural use.

- Applications:

- Pesticide Synthesis: Used as an intermediate in synthesizing pesticides that target specific pests while minimizing environmental impact.

- Herbicide Development: Contributes to formulating herbicides that are effective against resistant weed species.

Research and Development

In both academic and industrial research settings, this compound acts as a reagent in various chemical reactions. Its versatility helps scientists explore new pathways and applications in material science.

- Research Applications:

- Material Science Investigations: Used to develop new polymers and materials with enhanced properties.

- Chemical Pathway Exploration: Assists researchers in investigating novel reaction mechanisms.

Case Study:

A recent research project utilized this compound to develop a new class of biodegradable materials, showcasing its potential beyond traditional applications .

Mechanism of Action

The mechanism of action of 3-methoxybenzyl chloride primarily involves its role as an alkylating agent . The benzyl chloride group can react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in various synthetic applications to introduce the 3-methoxybenzyl group into target molecules .

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 3-methoxybenzyl chloride are influenced by its substituent position and electronic effects. Below is a comparative analysis with structurally related benzyl chlorides:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Electronic Effects :

- The meta-methoxy group in this compound donates electrons via resonance, stabilizing intermediates in cross-coupling reactions. In contrast, 3-chlorobenzyl chloride (electron-withdrawing -Cl) exhibits higher electrophilicity, enabling faster reaction kinetics .

- 4-Methoxybenzyl chloride (para-substituted) is less reactive in certain SN2 reactions due to steric constraints .

Reaction Yields :

- In Pd-catalyzed couplings, this compound achieves 76% yield with TMEDA, whereas 3-chlorobenzyl chloride attains similar yields with 25% less additive .

Applications :

- 3-Methoxy derivatives are preferred in drug discovery (e.g., antianxiety benzoazepines , cytotoxic imidazolium salts ).

- Halogenated analogues (e.g., 3-bromo, 3-chloro) are utilized in materials science and agrochemicals due to superior leaving group properties .

Safety :

- All benzyl chlorides share H314 (skin corrosion) hazards, but halogenated variants (e.g., 3-fluorobenzyl chloride) may pose additional risks (e.g., H318 for eye damage) .

Biological Activity

3-Methoxybenzyl chloride (C8H9ClO) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications and implications in pharmacology and biochemistry.

This compound is synthesized through a series of reactions involving 3-hydroxybenzaldehyde. The process typically includes methylation, reduction, and chlorination steps, which yield a product with high purity (greater than 99%) and controllable structural properties . The chemical structure is characterized by a methoxy group (-OCH₃) attached to a benzyl chloride moiety, contributing to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Properties : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities against a range of pathogens. For instance, derivatives of benzyl chloride have shown effectiveness against Gram-positive bacteria, suggesting potential applications in developing antibacterial agents .

- Neurochemical Applications : Research has highlighted the utility of benzyl chloride derivatives in neurochemical assays. For example, the compound has been utilized in the derivatization of neurotransmitters for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis, facilitating the study of neurochemical changes in various biological systems .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The Neutral Red uptake assay and MTT reduction assay were employed to evaluate cell viability after exposure to varying concentrations of the compound. Results indicated that while some derivatives exhibited cytotoxicity, the specific effects of this compound require further investigation to establish dose-response relationships .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Synthesis and Evaluation of Pyridazinone Derivatives : A study explored the reaction of commercially available pyridazinones with this compound, leading to novel compounds with potential therapeutic applications. The synthesized derivatives were assessed for their biological activities, indicating promising results in modulating specific biological pathways .

- Neurotoxicity Assessment : Another case study focused on evaluating the neurotoxic effects of phenethylamine derivatives, including those related to benzyl chloride compounds. The study utilized primary rat cortical cultures to assess mitochondrial integrity and ATP levels post-exposure, revealing critical insights into the neurotoxic potential of related compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 3-Methoxybenzyl chloride, and how is purity ensured?

- Methodology : this compound is typically synthesized via chlorination of 3-methoxybenzyl alcohol using hydrochloric acid or thionyl chloride. Purification is achieved through fractional distillation under reduced pressure (boiling point: 124°C at 13 mmHg) . Cyanidation with hydrogen cyanide is another route, requiring strict control of reaction stoichiometry and temperature to avoid side products . Purity (≥98%) is verified via GC-MS or NMR, with residual solvents monitored using headspace analysis.

Q. What safety protocols are critical when handling this compound?

- Methodology : As a corrosive and moisture-sensitive compound, it must be stored at 2–8°C in airtight containers. Personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat is mandatory. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials. Hazard mitigation includes working in a fume hood and avoiding contact with water to prevent HCl release .

Q. How is 3-Methoxybenzyl alcohol synthesized from this compound?

- Methodology : Reduction using sodium borohydride (NaBH₄) in anhydrous THF or catalytic hydrogenation with Pd/C under H₂ atmosphere. Reaction progress is monitored by TLC (Rf shift) or NMR, with quenching in acidic conditions to isolate the alcohol .

Q. What spectroscopic techniques confirm the identity of this compound?

- Methodology :

- ¹H NMR : Peaks at δ 3.80 ppm (OCH₃), δ 4.60 ppm (CH₂Cl), and aromatic protons at δ 6.70–7.30 ppm.

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-O-C (1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 156.61 (M⁺) .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

- Methodology : In aqueous Suzuki-Miyaura reactions, it reacts with aryl boronic acids (e.g., ethyl 4-bromobenzoate) using Zn dust as a reductant and Pd(PPh₃)₄ as the catalyst. Key parameters include pH control (neutral to slightly basic) and sonication to enhance Zn activation. Yields >80% are achieved at 60°C for 12 hours .

Q. What crystallographic data support the structural analysis of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (C-Cl: ~1.78 Å) and dihedral angles between the methoxy and benzyl groups. Data are cross-validated with Cambridge Structural Database (CSD) entries (e.g., CCDC deposition codes from antibacterial Schiff base derivatives) .

Q. How is NMR used to monitor the oxidation of 3-Methoxybenzyl alcohol to 3-Methoxybenzaldehyde?

- Methodology : Time-resolved ¹H NMR tracks the disappearance of the alcohol’s -CH₂OH peak (δ 4.50 ppm) and the emergence of the aldehyde proton (δ 9.80 ppm). Quantitation via integration ratios ensures >95% conversion. Side products (e.g., over-oxidation to carboxylic acid) are identified using ¹³C NMR .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Methodology : DFT calculations reveal that the methoxy group directs electrophilic chlorination to the benzyl position via resonance stabilization. Kinetic studies using UV-Vis spectroscopy show a second-order dependence on Cl₂ concentration, supporting a radical chain mechanism in gas-phase reactions .

Q. How is this compound utilized in fluorescent molecular probes?

- Methodology : Its UV-induced fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm) is exploited in Förster resonance energy transfer (FRET) probes. Derivatives functionalized with dansyl or coumarin groups exhibit solvatochromic shifts, enabling pH-sensitive imaging in biological systems .

Q. What comparative reactivity trends are observed between this compound and other benzyl halides?

- Methodology : Hammett substituent constants (σ⁺) predict enhanced electrophilicity compared to non-methoxy analogs. Competition experiments with nucleophiles (e.g., NaN₃) in DMF show a 2.5-fold higher SN2 rate for this compound vs. 3-methylbenzyl chloride, attributed to electron-donating methoxy stabilization of the transition state .

Properties

IUPAC Name |

1-(chloromethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGISFWWEOGVMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231719 | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-98-6 | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxybenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAG2TC49EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.